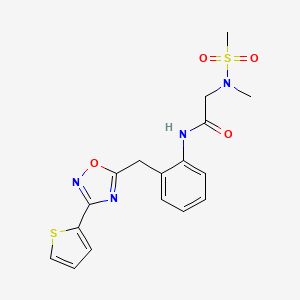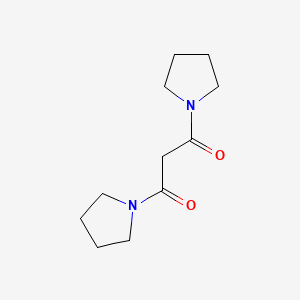
1,3-Di(pyrrolidin-1-yl)propane-1,3-dione
説明
“1,3-Di(pyrrolidin-1-yl)propane-1,3-dione” is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.272 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1,3-Di(pyrrolidin-1-yl)propane-1,3-dione” is defined by its molecular formula, C11H18N2O2 . The InChI string representation of its structure isInChI=1/C11H18N2O2/c14-10(12-5-1-2-6-12)9-11(15)13-7-3-4-8-13/h1-9H2 .
科学的研究の応用
1. Crystalline Structures and Fashion Design
A study by Qian et al. (2017) revealed that crystals of a related compound, 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione, displayed curved fractal structures. These structures were due to weak intermolecular interactions during crystal growth. Interestingly, the artistic value of these micrographs was leveraged in fashion design, demonstrating an interdisciplinary application of this compound (Qian et al., 2017).
2. Antimicrobial Activity
Asha V. Chate et al. (2013) investigated compounds derived from a similar β-diketone, 1-(2-hydroxyphenyl)-3-(pyridine-3-yl)propane-1,3-dione, for their antibacterial and antifungal activities. The study found these compounds to exhibit significant antimicrobial properties, comparable to standard drugs (Chate et al., 2013).
3. Quantum Properties in Solution
Tu N. Nguyen et al. (2015) described a compound obtained from 1,3-di(pyridin-2-yl)propane-1,3-dione dioxime, which comprised two triangular units linked by dioximate ligands. This compound retained its structure and quantum properties, including quantum superposition/entanglement, in a solution. This finding is significant for studying quantum mechanical coupling in solution (Nguyen et al., 2015).
4. Luminescence and Dye Absorption
K. Banerjee and K. Biradha (2016) explored the formation of coordination polymers and metal–organic gels with compounds related to 1,3-di(pyrrolidin-1-yl)propane-1,3-dione. These materials showed promising luminescence properties and potential in dye absorption applications (Banerjee & Biradha, 2016).
5. Slow Magnetic Relaxation
Yan Hui et al. (2015) synthesized a Dy3+ complex based on β-diketone, demonstrating slow magnetic relaxation. This property is attributed to the single-ion behavior of Dy3+ with strong anisotropy, offering insights into magnetic materials and potential applications (Hui et al., 2015).
6. Organic Light-Emitting Devices
Xiaoxiao Liu et al. (2018) developed iridium complexes containing β-diketone ligands for use in organic light-emitting devices. These complexes showed excellent thermal stability and strong green emissions, indicating potential in display technologies (Liu et al., 2018).
7. Luminescent and Liquid Crystal Properties
M. J. Mayoral et al. (2011) studied the luminescent behavior of boron and palladium(II) complexes with β-diketone pyridine type ligands. These compounds demonstrated fluorescence chemosensor capabilities for Zn2+ and Cu2+ ions, with some exhibiting liquid crystalline properties (Mayoral et al., 2011).
特性
IUPAC Name |
1,3-dipyrrolidin-1-ylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-10(12-5-1-2-6-12)9-11(15)13-7-3-4-8-13/h1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAQUGBKFRBAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70950245 | |
| Record name | 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(pyrrolidin-1-yl)propane-1,3-dione | |
CAS RN |
27579-35-7 | |
| Record name | 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70950245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine](/img/structure/B2897800.png)
![5-[(4-chlorophenoxy)methyl]-N-(2-ethoxyphenyl)furan-2-carboxamide](/img/structure/B2897802.png)
![5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2897803.png)
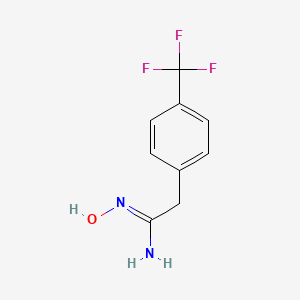
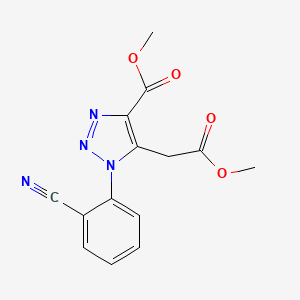
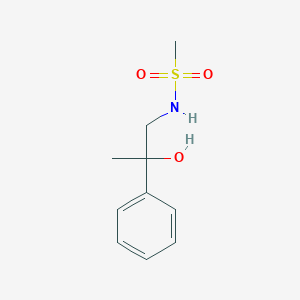
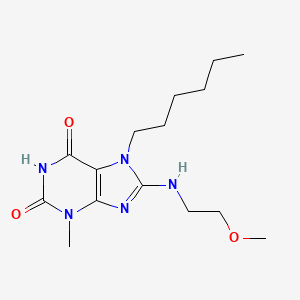
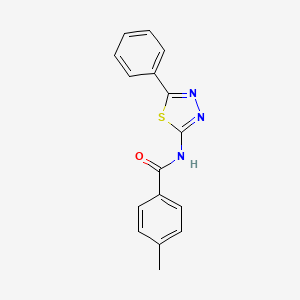
![6-(2-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897816.png)
![ethyl 3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2897818.png)
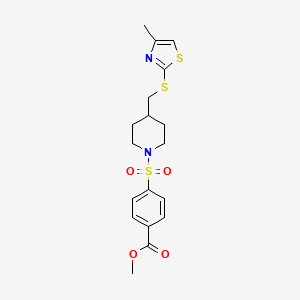
![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)
![6-Amino-3-tert-butyl-4-(2,6-difluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2897821.png)
